molecular formula C5H5ClN2O B1429619 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole CAS No. 1393567-40-2

3-Chloro-5-cyclopropyl-1,2,4-oxadiazole

Cat. No. B1429619
M. Wt: 144.56 g/mol
InChI Key: CROPSQMCIJGGOL-UHFFFAOYSA-N
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Description

3-Chloro-5-cyclopropyl-1,2,4-oxadiazole is a compound that belongs to the class of organic compounds known as phenyloxadiazoles . These are polycyclic aromatic compounds containing a benzene ring linked to a 1,2,4-oxadiazole ring .


Molecular Structure Analysis

The molecular structure of 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole consists of a five-membered heterocyclic ring system. The ring system includes two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole include a molecular weight of 144.56 . It is a liquid at room temperature .

Scientific Research Applications

Anti-Infective Agents

  • Field : Medicinal Chemistry
  • Application : 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
  • Method : The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole .
  • Results : Against Mycobacterium tuberculosis, a compound was found to be most effective with MIC of 6.3 µg/mL among all other 1,2,4-oxadiazoles .

Alzheimer’s Disease Treatment

  • Field : Medicinal Chemistry
  • Application : 1,2,4-oxadiazoles have been synthesized as potential anti-Alzheimer disease agents .
  • Method : A series of novel 1,2,4-oxadiazole-based derivatives were synthesized .
  • Results : The compounds showed excellent inhibitory activity against acetylcholinesterase (AChE) with IC50 values in the range .

Materials Chemistry

  • Field : Materials Chemistry
  • Application : 1,2,4-oxadiazoles have found many applications in materials chemistry .
  • Method : The 1,2,4-oxadiazole ring serves as a convenient precursor for generation of other heterocyclic and acyclic compounds via thermal and photochemical ring cleavages .
  • Results : These compounds have been used in the creation of liquid crystals, metal ion sensors, materials for OLEDs, energetic materials, ionic liquids, and gas sorbing/releasing systems .

Cystic Fibrosis Treatment

  • Field : Medicinal Chemistry
  • Application : 1,2,4-oxadiazoles are of particular interest for the treatment of cystic fibrosis (CF) .
  • Method : The exact method of application or experimental procedures are not specified in the source .
  • Results : The results or outcomes obtained are not specified in the source .

Duchenne Muscular Dystrophy Treatment

  • Field : Medicinal Chemistry
  • Application : 1,2,4-oxadiazoles have been used in the treatment of Duchenne muscular dystrophy (DMD) .
  • Method : The exact method of application or experimental procedures are not specified in the source .
  • Results : The results or outcomes obtained are not specified in the source .

Use as Antibiotics

  • Field : Medicinal Chemistry
  • Application : 1,2,4-oxadiazoles have been used as antibiotics .
  • Method : The exact method of application or experimental procedures are not specified in the source .
  • Results : The results or outcomes obtained are not specified in the source .

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 according to hazard classifications . This indicates that it is toxic if swallowed and causes serious eye irritation .

Future Directions

The future directions for the research and development of 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole and similar compounds involve their potential use as anti-infective agents . The resistance to antibiotics has necessitated the development of new chemical entities to act against resistant microorganisms . Therefore, oxadiazole derivatives, including 3-Chloro-5-cyclopropyl-1,2,4-oxadiazole, could be potential alternative templates for discovering novel antibacterial agents .

properties

IUPAC Name

3-chloro-5-cyclopropyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c6-5-7-4(9-8-5)3-1-2-3/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CROPSQMCIJGGOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-cyclopropyl-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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